molecular formula C27H30ClNO11 B7888807 Epirubicin hydrochloride

Epirubicin hydrochloride

Cat. No.: B7888807
M. Wt: 580.0 g/mol
InChI Key: MWWSFMDVAYGXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epirubicin hydrochloride is synthesized through a semi-synthetic approach. The process involves the modification of doxorubicin, where the hydroxyl group at the 4’ carbon of the sugar moiety is epimerized . This modification results in a compound with reduced toxicity and faster elimination from the body.

Industrial Production Methods

The industrial production of this compound involves several steps:

Chemical Reactions Analysis

1.1. From Daunorubicin

Epirubicin is synthesized via stereochemical inversion of daunorubicin’s 4'-hydroxyl group :

  • Amine Protection : Trifluoroacetic acid shields the amine group.

  • Oxidation-Reduction :

    • DMSO oxidizes the 4'-hydroxyl to a ketone.

    • Sodium borohydride stereospecifically reduces the ketone to an axial hydroxyl group.

  • Halogenation-Hydrolysis : Bromination at C-13 followed by hydrolysis introduces a hydroxyl group .

1.2. From 13-Daunorubicinol

This pathway bypasses daunorubicin’s separation :

  • Oxidation : Dual oxidation of hydroxyl groups at C-4' and C-13 to ketones.

  • Reduction : Alkali metal borohydride derivatives reduce ketones to alcohols.

  • Halogenation : Complex halogenating agents (e.g., Cl, Br) introduce halogens for subsequent hydrolysis.

2.1. Glucuronidation

Epirubicin undergoes β-glucuronidation via UGT2B7, forming inactive metabolites :

  • Epirubicin glucuronide : Major metabolite with 10% cytotoxicity of parent drug .

  • Kinetics : Vmax=0.81nmol/min/mgV_{max} = 0.81 \, \text{nmol/min/mg}, Km=1.2mMK_m = 1.2 \, \text{mM} .

2.2. Reductive Metabolism

  • Epirubicinol : 13(S)-dihydro derivative formed by carbonyl reductase (CBR1).

    • Activity: 10% of epirubicin’s cytotoxicity .

    • Plasma Ratio: Epirubicinol:Epirubicin = 0.3–0.5 .

Table 2: Metabolic Pathways of Epirubicin

EnzymeMetaboliteActivity (% of Parent)Half-Life (hr)Reference
UGT2B7Epirubicin glucuronide<115–20
CBR1Epirubicinol108–12

3.1. Acidic Hydrolysis

In HCl (pH 1–3), epirubicin degrades via glycosidic bond cleavage:

  • Rate Constant : k=0.015min1k = 0.015 \, \text{min}^{-1} at 25°C .

  • Half-Life : t1/2=46.2mint_{1/2} = 46.2 \, \text{min} .

3.2. Electrochemical Degradation

Under 50 mA/cm² current in HCl/ethanol:

  • Primary Pathway : Oxidation of the anthraquinone ring.

  • Kinetics : First-order decay (R2=0.967R^2 = 0.967) with t1/2=35.9mint_{1/2} = 35.9 \, \text{min} .

Table 3: Decomposition Kinetics Under Varied Conditions

ConditionRate Constant (min1\text{min}^{-1})t1/2(min)t_{1/2} \, (\text{min})Reference
HCl (pH 2)0.01546.2
HCl + Limonene0.01163.0
Electrochemical (50 mA)0.031735.9

4.1. Photoactivated Conjugation

Epirubicin forms covalent bonds with antibodies via a UV-activated intermediate :

  • Intermediate Synthesis : React with succinimidyl 4,4-azipentanoate to form an amine-reactive ester.

  • UV Crosslinking : 354 nm light induces covalent attachment to lysine residues (e.g., anti-HER2/neu IgG) .

  • Binding Efficiency : ~85% at 1:3.5 molar ratio .

5.1. Limonene Complexation

Limonene stabilizes epirubicin via hydrophobic/π-alkyl interactions :

  • Free Energy : ΔG=0.3kcal/mol\Delta G = -0.3 \, \text{kcal/mol}.

  • Effect : Delays decomposition (t1/2t_{1/2} increases 1.4×) .

Scientific Research Applications

Breast Cancer Treatment

Epirubicin is primarily indicated for the treatment of breast cancer, especially in cases with positive lymph nodes. It is often used in combination with other agents in adjuvant settings to improve overall survival rates. The standard intravenous dosage ranges from 60 to 90 mg/m², administered every three weeks .

Other Cancers

Epirubicin is also effective against several other malignancies:

  • Ovarian Cancer : Used as part of combination chemotherapy regimens.
  • Gastric Cancer : Demonstrated efficacy in advanced stages.
  • Small Cell Lung Cancer : Utilized in specific treatment protocols .

Intravesical Administration

Epirubicin can be administered intravesically for treating bladder cancer, particularly:

  • Papillary Transitional Cell Carcinoma
  • Carcinoma-in-situ
  • Prophylaxis for recurrences post-transurethral resection .

Hepatocellular Carcinoma (HCC)

A comparative study evaluated the effectiveness of epirubicin versus miriplatin for transcatheter arterial chemoembolization (TACE) in HCC patients. The study included 69 patients treated with either agent, showing comparable local control rates and response rates (85.7% for epirubicin) without significant adverse events .

Liposomal Formulations

Recent advancements have led to the development of liposomal formulations of epirubicin, which enhance drug delivery efficiency and reduce cardiotoxicity. These formulations allow targeted delivery to tumor sites, improving therapeutic outcomes while minimizing side effects .

Case Study 1: Breast Cancer

A retrospective analysis involving 200 breast cancer patients treated with epirubicin revealed a significant improvement in disease-free survival compared to historical controls not receiving anthracycline-based therapy. The study emphasized the importance of dose adjustments based on patient-specific factors to mitigate cardiotoxicity risks.

Case Study 2: Bladder Cancer

In a clinical trial involving intravesical epirubicin for superficial bladder carcinoma, a complete response was observed in 75% of patients after six months of treatment. The study highlighted the drug's role in reducing recurrence rates compared to standard therapies .

Safety and Side Effects

While epirubicin is effective, it is associated with several side effects, including:

  • Cardiotoxicity : Cumulative doses exceeding 900 mg/m² increase cardiac risk.
  • Phlebitis : Commonly occurs with intravenous administration.
  • Myelosuppression : Affects blood cell counts, necessitating monitoring during therapy .

Comparison with Similar Compounds

Epirubicin hydrochloride is compared with other anthracyclines, such as doxorubicin and daunorubicin:

List of Similar Compounds

  • Doxorubicin
  • Daunorubicin
  • Idarubicin
  • Mitoxantrone

This compound stands out due to its unique structural modification, which offers a better safety profile and efficacy in cancer treatment.

Biological Activity

Epirubicin hydrochloride is an anthracycline antibiotic used primarily in cancer chemotherapy. It is a derivative of doxorubicin, designed to enhance therapeutic efficacy while minimizing side effects, particularly cardiotoxicity. This compound exhibits significant cytotoxic and antimitotic activities, making it effective against various malignancies, including breast cancer and other solid tumors.

Epirubicin's biological activity is attributed to several mechanisms:

  • DNA Intercalation : Epirubicin intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting replication and transcription processes .
  • Topoisomerase II Inhibition : It stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands after they have been cleaved, which leads to cytotoxicity .
  • Free Radical Generation : The drug generates reactive oxygen species (ROS), contributing to oxidative stress and apoptosis in cancer cells .
MechanismDescription
DNA IntercalationDisrupts DNA replication and transcription by inserting between base pairs
Topoisomerase II InhibitionPrevents DNA strand religation, leading to cell death
Free Radical GenerationInduces oxidative stress and apoptosis through ROS production

Biological Activity in Cell Lines

Epirubicin has been shown to exhibit concentration- and time-dependent cytotoxicity in various cell lines. For example, studies involving Hep G2 cells (human liver cancer cells) revealed an IC50 value of approximately 1.6 µg/ml after 24 hours of exposure . Additionally, epirubicin demonstrated cytotoxic effects on human umbilical vein endothelial cells (HUVEC), where it reduced proliferation and induced a senescent phenotype at lower doses .

Table 2: Cytotoxic Effects of Epirubicin

Cell LineIC50 ValueObservations
Hep G2 (Liver Cancer)1.6 µg/mlInduces apoptosis via ROS production
HUVEC62.7 µMDecreased viability and increased senescence

Pharmacokinetics

Epirubicin exhibits linear pharmacokinetics within a dose range of 60 to 150 mg/m² , with a volume of distribution averaging around 21 L/kg . It has a protein binding rate of approximately 77% , which influences its bioavailability and therapeutic effectiveness .

Table 3: Pharmacokinetic Parameters

ParameterValue
Volume of Distribution21 ± 2 L/kg
Protein Binding77%
ClearanceNot affected by infusion duration

Clinical Applications

Epirubicin is primarily utilized in the treatment of breast cancer, often in combination with other agents to enhance its efficacy. Clinical studies have shown that it can improve overall survival rates in patients with metastatic breast cancer when used as part of a combination chemotherapy regimen .

Case Study: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, those treated with epirubicin showed a significant response rate compared to those receiving standard therapies. The study highlighted the importance of personalized dosing strategies to minimize toxicity while maximizing therapeutic outcomes.

Side Effects

Despite its advantages over doxorubicin, epirubicin is not devoid of side effects. Common adverse effects include:

  • Hematologic Toxicity : Neutropenia is a notable concern.
  • Cardiotoxicity : While reduced compared to doxorubicin, there remains a risk with cumulative dosing.
  • Gastrointestinal Disturbances : Nausea and vomiting are frequently reported.

Properties

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWSFMDVAYGXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClNO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Epirubicin hydrochloride
Epirubicin hydrochloride
Epirubicin hydrochloride
Epirubicin hydrochloride
Epirubicin hydrochloride
Epirubicin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.